molecular formula C16H22N6 B6438179 N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine CAS No. 2549000-84-0

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B6438179
CAS No.: 2549000-84-0
M. Wt: 298.39 g/mol
InChI Key: PZKPAYXPSQJVFE-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that features a pyridazine core substituted with a piperazine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the piperazine ring and the pyridine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, incorporating steps such as purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine has several applications in scientific research

Properties

IUPAC Name

N,N-dimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20(2)15-3-4-16(19-18-15)22-11-9-21(10-12-22)13-14-5-7-17-8-6-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKPAYXPSQJVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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